molecular formula C30H46O3 B1234640 Masticadienonic acid CAS No. 514-49-8

Masticadienonic acid

Cat. No. B1234640
CAS RN: 514-49-8
M. Wt: 454.7 g/mol
InChI Key: VOYZLKWKVLYJHD-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Masticadienonic acid is a triterpene with the molecular formula C30H46O3 . It can be isolated from various plants, including Pistacia mexicana and Myrica nana . It has been used in traditional Greek medicine for over 2500 years due to its anti-inflammatory and antioxidant properties .


Synthesis Analysis

Masticadienonic acid has been used as a carboxylic acid component in the Ugi reaction to synthesize a series of four novel triterpenoid-derived bis-amides . The products were obtained via a facile and efficient one-pot procedure under mild green conditions, with moderate yields (29–58%) .


Molecular Structure Analysis

The molecular structure of Masticadienonic acid has been determined by X-ray crystallography . It has a double-bond stereo with 7 of 7 defined stereocentres .


Chemical Reactions Analysis

While specific chemical reactions involving Masticadienonic acid are not detailed in the search results, it’s known that this compound plays a role in the immune system. It activates the nitric oxide synthase in macrophages and induces T lymphocyte proliferation .


Physical And Chemical Properties Analysis

Masticadienonic acid has an average mass of 454.684 Da and a monoisotopic mass of 454.344696 Da . It is soluble in water at a concentration of 0.0003239 mg/L at 25 °C .

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1

Masticadienonic acid, found in Pistacia lentiscus oleoresin (mastic gum), has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase 1. This enzyme plays a key role in regulating glucose and fatty acid metabolism, and its inhibition is seen as a promising approach to combat metabolic disturbances including diabetes. Masticadienonic acid's selective inhibition of this enzyme at low micromolar concentrations contributes to the antidiabetic activity of mastic gum (Vuorinen et al., 2015).

Anti-Inflammatory Properties

Masticadienonic acid, along with other triterpenes from Pistacia terebinthus galls, has demonstrated effectiveness against both chronic and acute inflammation. These compounds showed significant results in mouse ear inflammation models and inhibited leukotriene B4 production in rat polymorphonuclear leukocytes (Giner-Larza et al., 2002).

Modulation of Cellular Response to Cisplatin

Masticadienonic acid has been identified as a novel inhibitor of DNA polymerase β (Pol β). It perturbs neither the activity of the purified replicative Pol δ nor that of nuclear HeLa cell extracts. Its inhibitory effect on Pol β-mediated DNA synthesis, particularly in cisplatin-resistant tumor cells, suggests its potential to enhance anticancer treatments (Boudsocq et al., 2005).

Inhibition of Trypanothione Reductase

Masticadienonic acid has shown potential as an inhibitor against trypanothione reductase of Leishmania parasites. Its interaction with this crucial enzyme responsible for the defense mechanism against oxidative stress in parasites was observed in in silico studies, indicating its significance in drug discovery for treating leishmaniasis (Maamri et al., 2021).

Gastroprotective Effects

Masticadienonic acid, among other compounds from Amphipterygium adstringens, has been associated with gastroprotective properties. It was found to be effective in preventing ethanol-induced gastric mucosal lesions, suggesting its potential use in treatments for gastric and duodenal ulcers (Arrieta et al., 2003).

Mechanism of Action

Masticadienonic acid has shown promising results in inhibiting tumor growth, having an anti-proliferative effect in vivo, and inducing cell death by apoptosis . The antitumor mechanism of Masticadienonic acid involves several molecular targets related to cell proliferation and apoptosis .

Future Directions

While the literature lacks reviews regarding the long-time use of Masticadienonic acid in gastroenterology and in particular in chronic-inflammation-associated diseases , it has shown promising results in in vivo xenotransplant tumor studies . Future studies could focus on deeply investigating the effects of Masticadienonic acid and hypothesizing a mechanism of action .

properties

IUPAC Name

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZLKWKVLYJHD-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Masticadienonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Masticadienonic acid

CAS RN

514-49-8
Record name Masticadienonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 - 183 °C
Record name Masticadienonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Masticadienonic acid
Reactant of Route 2
Masticadienonic acid
Reactant of Route 3
Masticadienonic acid
Reactant of Route 4
Masticadienonic acid
Reactant of Route 5
Masticadienonic acid
Reactant of Route 6
Masticadienonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.